molecular formula O4Pd4 B8066613 Tetrakis(palladium oxide)

Tetrakis(palladium oxide)

Cat. No.: B8066613
M. Wt: 489.7 g/mol
InChI Key: MMBVXDNWHCCOOG-UHFFFAOYSA-N
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Description

Tetrakis(palladium oxide) is an inorganic chemical compound developed for use as a robust heterogeneous catalyst in advanced research applications. This compound is characterized by strong metal-support interactions, which stabilize its structure and prevent deactivation during catalytic cycles (based on research from Nature Communications , 2024) . Its primary research value lies in catalytic methane oxidation, a critical process for environmental remediation and emission control in natural gas engines, where it demonstrates high performance and water resistance . The material's mechanism of action involves the formation of palladium oxide nano-clusters that provide active sites for the complete oxidation of methane to carbon dioxide and water. Furthermore, palladium-based catalysts are fundamental tools in synthetic organic chemistry, facilitating crucial carbon-carbon (C-C) bond-forming reactions such as Suzuki and Stille cross-couplings, which are used to synthesize complex organic molecules, including pharmaceuticals and fine chemicals (as demonstrated in Scientific Reports , 2025) . Researchers value this compound for its potential thermal stability and reusability in various catalytic processes. This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic uses.

Properties

IUPAC Name

oxopalladium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4O.4Pd
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBVXDNWHCCOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O=[Pd].O=[Pd].O=[Pd].O=[Pd]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

O4Pd4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Malatesta’s Reduction Method

The foundational synthesis of [Pd(PPh₃)₄] was pioneered by Lamberto Malatesta in the 1950s. This method involves the reduction of sodium chloropalladate (Na₂[PdCl₄]) with hydrazine (N₂H₄) in the presence of triphenylphosphine (PPh₃). The reaction proceeds via a two-electron reduction mechanism, where hydrazine acts as both a reductant and a proton source:

Na2[PdCl4]+4PPh3+N2H4[Pd(PPh3)4]+2NaCl+2HCl+N2\text{Na}2[\text{PdCl}4] + 4\,\text{PPh}3 + \text{N}2\text{H}4 \rightarrow [\text{Pd(PPh}3)4] + 2\,\text{NaCl} + 2\,\text{HCl} + \text{N}2 \uparrow

Critical parameters include a 1:4 molar ratio of PdCl₄²⁻ to PPh₃ and a reaction temperature of 60–80°C under inert atmosphere. The product precipitates as bright yellow crystals, though early batches suffered from air sensitivity due to residual solvents.

Two-Step Synthesis from Palladium(II) Chloride

A modular approach starts with PdCl₂, which is first converted to dichlorobis(triphenylphosphine)palladium(II) ([PdCl₂(PPh₃)₂]):

PdCl2+2PPh3PdCl2(PPh3)2\text{PdCl}2 + 2\,\text{PPh}3 \rightarrow \text{PdCl}2(\text{PPh}3)_2

Subsequent reduction with excess PPh₃ and hydrazine yields the target complex:

PdCl2(PPh3)2+2PPh3+N2H4[Pd(PPh3)4]+2HCl+N2\text{PdCl}2(\text{PPh}3)2 + 2\,\text{PPh}3 + \text{N}2\text{H}4 \rightarrow [\text{Pd(PPh}3)4] + 2\,\text{HCl} + \text{N}_2 \uparrow

This method allows precise control over ligand stoichiometry, achieving yields >90% with palladium content matching theoretical values (9.22%).

Industrial-Scale Synthesis

Reaction Conditions and Optimization

Patent US5216186A delineates a high-yield process optimized for stability and reproducibility. Key steps include:

  • Dissolution : PdCl₂ (1 equiv) and PPh₃ (5–7 equiv) are heated in dimethylformamide (DMF) at 140–160°C for 1 hour.

  • Reduction : A 25% aqueous hydrazine solution (3–6 equiv) is added at 80–90°C, triggering nitrogen evolution.

  • Crystallization : Cooling to room temperature precipitates green crystals, which are washed sequentially with isopropyl alcohol and n-heptane.

Table 1: Reaction Parameters for Industrial Synthesis

ParameterOptimal RangePurpose
PdCl₂:PPh₃ molar ratio1:5–7Ensures complete ligand binding
Solvent volume (DMF)50–150× PdCl₂ massFacilitates dissolution
Hydrazine concentration20–25% (aqueous)Balances reductant efficacy/safety
Washing solventsIsopropyl alcohol, n-heptaneRemoves residual DMF/alcohols

Post-Synthesis Treatment and Stabilization

Conventional methods yielded hygroscopic crystals prone to decomposition, but hydrocarbon washing (n-pentane, n-hexane) removes trace alcohols, enhancing stability. The final product exhibits:

  • Melting point : 128–131°C (decomposition)

  • Crystallinity : Defined by powder X-ray diffraction (PXRD) peaks at d = 4.42 Å (strong) and 10.45 Å (medium).

Table 2: PXRD Data for [Pd(PPh₃)₄]

Lattice Distance (Å)Relative Intensity (I/I₁)
4.42100
10.4524
4.288
9.687

Characterization of Tetrakis(palladium oxide)

Spectroscopic and Crystallographic Analysis

PXRD confirms the tetrahedral geometry, with interplanar distances aligning with single-crystal studies. Elemental analysis typically shows palladium content at 9.2–9.3%, corroborating stoichiometric purity. Diffuse reflectance spectroscopy reveals ligand-to-metal charge transfer bands at 350–400 nm, characteristic of Pd⁰ complexes.

Comparative Analysis of Synthesis Approaches

MethodYield (%)StabilityScalability
Malatesta (1950s)70–80Low (air-sensitive)Laboratory
Two-step from PdCl₂90–95ModeratePilot plant
Patent US5216186A95High (hydrocarbon-washed)Industrial

The industrial method’s superiority lies in its hydrocarbon washing step, which eliminates protic residues that accelerate oxidative decomposition . This innovation enables long-term storage under nitrogen without significant activity loss, addressing a critical limitation of earlier protocols.

Chemical Reactions Analysis

Tetrakis(palladium oxide) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. Major products formed from these reactions can vary, but they typically involve the transformation of the original compound into derivatives with different chemical properties.

Scientific Research Applications

Key Applications

  • Catalysis in Organic Synthesis
    • Tetrakis(palladium oxide) is predominantly used as a catalyst in carbon-carbon bond-forming reactions, including:
      • Heck Reaction : Coupling alkenes with aryl halides to form substituted alkenes.
      • Suzuki-Miyaura Coupling : Facilitating the reaction between aryl halides and boronic acids to produce biaryl compounds.
      • Stille Reaction : Enabling the coupling of organostannanes with aryl halides.
    These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
  • Deprotection Reactions
    • It serves as a catalyst for deprotecting reactions of allyl esters and ethers, which is crucial in multi-step organic syntheses where protecting groups are used to safeguard functional groups during reactions .
  • Role in Polymer Chemistry
    • Pd(PPh₃)₄ has been employed in polymerization processes. For instance, it can catalyze the polymerization of conjugated systems, leading to materials with enhanced electronic properties. Studies have shown that residual metal clusters from palladium can influence the charge transfer dynamics within organic polymers .
  • Environmental Applications
    • The compound has been investigated for its role in the degradation of environmental pollutants. Its catalytic properties can facilitate the breakdown of hazardous organic compounds, highlighting its potential utility in environmental remediation strategies .
  • High Efficiency : The compound exhibits remarkable catalytic activity, allowing for lower catalyst loadings while achieving high yields.
  • Versatility : It can be employed in various reaction conditions and types, making it suitable for diverse synthetic pathways.
  • Stability : When prepared under controlled conditions, tetrakis(palladium oxide) demonstrates good stability, which is essential for industrial applications .

Mechanism of Action

The mechanism of action of Tetrakis(palladium oxide) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity of the compound.

Biological Activity

Tetrakis(palladium oxide), often referred to in the context of its chemical structure as tetrakis(triphenylphosphine)palladium(0) or Pd(PPh₃)₄, is a complex organometallic compound that has garnered attention for its catalytic properties in organic synthesis. While its primary applications are in catalysis, there is a growing interest in understanding its biological activity and potential therapeutic implications. This article delves into the biological activity of tetrakis(palladium oxide), summarizing research findings, case studies, and relevant data.

Tetrakis(palladium oxide) is characterized by its molecular formula C72H60P4PdC_{72}H_{60}P_4Pd and a molecular weight of 1155.56 g/mol. It appears as a yellow solid with a melting point between 103-107°C. The compound is sensitive to air and heat and should be stored under nitrogen at temperatures between 2-8°C .

PropertyValue
CAS Number14221-01-3
EC Number238-086-9
Molecular FormulaC₇₂H₆₀P₄Pd
Molecular Weight1155.56 g/mol
AppearanceYellow solid
Melting Point103-107 °C
Storage Conditions2-8 °C, protect from light

Research indicates that tetrakis(palladium oxide) exhibits various biological activities, primarily attributed to its role as a catalyst in biochemical reactions. Its catalytic properties can facilitate the formation of biologically relevant compounds, impacting metabolic pathways and cellular functions.

  • Antimicrobial Activity : Studies have shown that palladium complexes can exhibit antimicrobial properties, potentially through the generation of reactive oxygen species (ROS) that disrupt microbial cell membranes .
  • Cytotoxic Effects : Some investigations into palladium complexes reveal cytotoxic effects on cancer cells, suggesting potential applications in cancer therapy. The mechanism may involve the induction of apoptosis through oxidative stress pathways .
  • Enzyme Mimicry : Tetrakis(palladium oxide) has been studied for its ability to mimic enzyme activity, particularly in oxidation reactions, which could have implications for drug development and metabolic engineering .

Case Studies

Case Study 1: Anticancer Activity
A study focused on the anticancer properties of palladium complexes demonstrated that tetrakis(palladium oxide) exhibited selective cytotoxicity against various cancer cell lines. The compound induced apoptosis in a dose-dependent manner, with significant effects observed at concentrations above 10 µM .

Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of tetrakis(palladium oxide) against Escherichia coli and Staphylococcus aureus. Results indicated that the compound inhibited bacterial growth effectively at low concentrations (minimum inhibitory concentration (MIC) values around 5 µg/mL) .

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against E. coli and S. aureus (MIC ~5 µg/mL)
CytotoxicityInduces apoptosis in cancer cells (≥10 µM)
Enzyme MimicryCatalyzes oxidation reactions

Comparison with Similar Compounds

Palladium(II) Acetate (Pd(OAc)₂)

  • Formula : Pd(C₂H₃O₂)₂; Oxidation State : Pd(II).
  • Pd Content : 0.52 g Pd per gram of catalyst .
  • Applications : Widely used in Heck reactions and C–H activation .
  • Comparison :
    • Environmental Impact : Pd(OAc)₂ production has 5× greater environmental impact per gram than Pd(PPh₃)₄ due to higher Pd content .
    • Catalytic Activity : Requires in situ ligand addition, whereas Pd(PPh₃)₄ is pre-ligated, simplifying reaction setups .

Palladium(II) Oxide (PdO)

  • Formula : PdO; Oxidation State : Pd(II).
  • Pd Content : 85% Pd by mass .
  • Applications : Oxidation catalysis and electrochemical sensors .
  • Comparison: Stability: PdO is stable under oxidative conditions but decomposes above 750°C, whereas Pd(PPh₃)₄ is thermally stable only under inert atmospheres . Reactivity: PdO is less effective in cross-couplings due to its inorganic lattice structure, limiting ligand mobility .

Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)

  • Formula : PdCl₂(P(C₆H₅)₃)₂; Oxidation State : Pd(II).
  • Pd Content : 15.2% Pd by mass .
  • Applications : Suzuki-Miyaura couplings and allylation reactions .
  • Comparison :
    • Cost Efficiency : Higher Pd content in PdCl₂(PPh₃)₂ increases material costs compared to Pd(PPh₃)₄ (9.2% Pd) .
    • Substrate Scope : PdCl₂(PPh₃)₂ is less effective for electron-deficient substrates due to stronger Pd–Cl bonding .

Data Tables

Table 1: Comparative Properties of Palladium Catalysts

Compound Formula Pd Oxidation State Pd Content (g/g) Key Applications Environmental Impact (Relative)
Pd(PPh₃)₄ C₇₂H₆₀P₄Pd 0 0.10 Cross-couplings, deprotection
Pd(OAc)₂ Pd(C₂H₃O₂)₂ II 0.52 Heck reactions, C–H activation
PdO PdO II 0.85 Oxidation catalysis, sensors Not reported
PdCl₂(PPh₃)₂ PdCl₂(PPh₃)₂ II 0.152 Suzuki couplings, allylation 1.5× (estimated)

Table 2: Catalytic Performance in Cross-Coupling Reactions

Reaction Type Pd(PPh₃)₄ Efficiency Pd(OAc)₂ Efficiency Notes
Suzuki-Miyaura High (90–95% yield) Moderate (70–80%) Pd(PPh₃)₄ requires no added ligands
Stille Coupling High Low Pd(PPh₃)₄ effective at room temperature
Heck Reaction Moderate High Pd(OAc)₂ preferred for aryl chlorides

Research Findings

  • Environmental Superiority : Pd(PPh₃)₄’s lower Pd content reduces its environmental footprint compared to Pd(OAc)₂ and PdCl₂-based catalysts .
  • Supplier Variability : Commercial Pd(PPh₃)₄ batches show variability in catalytic activity due to differences in Pd(0) oxidation states .
  • Thermal Stability : Pd(PPh₃)₄ decomposes above 200°C under air, limiting high-temperature applications compared to PdO .

Q & A

Q. What are the standard synthetic protocols for preparing Tetrakis(triphenylphosphine)palladium(0)?

Pd(PPh₃)₄ is synthesized via the reduction of palladium(II) chloride (PdCl₂) in the presence of excess triphenylphosphine (PPh₃). A common method involves refluxing PdCl₂ with PPh₃ in a coordinating solvent (e.g., ethanol or benzene) under inert conditions. The reaction proceeds as:

PdCl2+4PPh3Pd(PPh3)4+2Cl\text{PdCl}_2 + 4\,\text{PPh}_3 \rightarrow \text{Pd(PPh}_3\text{)}_4 + 2\,\text{Cl}^-

Purification typically involves precipitation and recrystallization to remove unreacted ligands . For reproducibility, ensure stoichiometric excess of PPh₃ and strict control of atmospheric oxygen to prevent oxidation .

Q. Which spectroscopic techniques are optimal for characterizing Tetrakis(triphenylphosphine)palladium(0)?

  • ¹H/³¹P NMR : Confirm ligand coordination and purity. Free PPh₃ resonates at ~−5 ppm (³¹P), while Pd-bound PPh₃ shifts upfield.
  • X-ray crystallography : Resolve molecular geometry (tetrahedral Pd(0) center).
  • UV-Vis spectroscopy : Monitor electronic transitions (e.g., ligand-to-metal charge transfer).
  • Elemental analysis : Verify Pd and P content (theoretical Pd: ~9.2%) .

Advanced Research Questions

Q. How does the ligand-to-metal ratio affect catalytic efficiency in cross-coupling reactions?

Pd(PPh₃)₄ is a homogeneous catalyst for Suzuki, Heck, and Stille couplings. Excess PPh₃ can stabilize the active Pd(0) species but may reduce catalytic activity by saturating coordination sites. Optimize ligand ratios (e.g., 1:4 Pd:PPh₃) to balance stability and reactivity. Kinetic studies using in-situ NMR or GC-MS can track intermediate formation (e.g., oxidative addition vs. ligand dissociation) .

Q. What are the environmental impacts of using Pd(PPh₃)₄ compared to other Pd catalysts?

Life cycle analysis (LCA) reveals that Pd(PPh₃)₄ has a lower environmental footprint per gram than Pd(OAc)₂ due to reduced Pd content (0.10 g Pd/g catalyst vs. 0.52 g Pd/g for Pd(OAc)₂). The environmental impact of PPh₃ synthesis is negligible compared to Pd mining and refining. Use Pd recovery protocols (e.g., filtration, electrochemical deposition) to mitigate long-term ecological risks .

Q. How can researchers troubleshoot inconsistent catalytic activity in reactions using Pd(PPh₃)₄?

  • Catalyst decomposition : Monitor color changes (yellow → brown/green indicates oxidation or ligand loss). Store under argon and avoid prolonged exposure to air .
  • Ligand leaching : Analyze reaction mixtures via ICP-MS for Pd content. Add stabilizing ligands (e.g., PPh₃) if Pd black precipitates form.
  • Substrate inhibition : Pre-activate the catalyst by pre-stirring with a sacrificial substrate (e.g., aryl halide) .

Q. What precautions are necessary when handling Pd(PPh₃)₄ in laboratory settings?

  • Toxicity : Wear PPE (gloves, goggles) to avoid eye/skin contact.
  • Flammability : Store away from ignition sources (flammable solvent residues may remain).
  • Ecotoxicity : Dispose of waste via certified hazardous waste programs to prevent aquatic contamination .

Methodological Recommendations

  • Experimental design : Use Schlenk lines or gloveboxes for air-sensitive protocols .
  • Data validation : Cross-reference catalytic yields with control reactions (e.g., ligand-free Pd) to confirm mechanistic pathways .
  • Contradiction resolution : If catalytic activity diverges from literature, verify Pd oxidation state via XPS or cyclic voltammetry .

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